BenchChemオンラインストアへようこそ!

1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine

Lipophilicity Drug-likeness Scaffold optimization

Procure 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS 161952-26-7) to access a uniquely differentiated core scaffold unavailable from simple regioisomers. The pre-organized N-phenyl/2-thienyl substitution pattern provides essential aromatic stacking and sulfur-mediated hinge-binding for type II kinase inhibitor design (FLT3, JNK3, VEGFR-2), while the single, regiochemically defined 5-NH₂ handle enables chemoselective derivatization into sulfonamide, urea, or amide libraries without protecting-group manipulation. Deploy this compound to bridge fragment-to-lead programs (MW 241, LogP ~3.7) or to explore validated HSF1 activator SAR and anticancer chalcone/cyanoacrylamide series with demonstrated TNBC and colorectal carcinoma activity.

Molecular Formula C13H11N3S
Molecular Weight 241.31
CAS No. 161952-26-7
Cat. No. B2472638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine
CAS161952-26-7
Molecular FormulaC13H11N3S
Molecular Weight241.31
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CS3)N
InChIInChI=1S/C13H11N3S/c14-13-9-11(12-7-4-8-17-12)15-16(13)10-5-2-1-3-6-10/h1-9H,14H2
InChIKeyBZGSXFFNBNQVJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS 161952-26-7): Supply Chain & Structural Baseline for Procurement


1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS 161952-26-7) is a heterocyclic building block belonging to the N-phenyl-pyrazole class, featuring a thiophen-2-yl substituent at the 3-position and a free primary amine at the 5-position [1]. With a molecular formula of C₁₃H₁₁N₃S and a molecular weight of 241.31 g/mol, it is offered by multiple suppliers at purities typically ≥95% . Its structural motif—simultaneously presenting an N-phenyl ring, a sulfur-containing thiophene, and a reactive 5-NH₂ handle—positions it as a versatile intermediate for kinase inhibitor programs, heat shock transcription factor modulators, and anticancer scaffold derivatization [2].

Why Generic Pyrazole-Amine Substitution Fails: 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine Differentiation Drivers


The pyrazol-5-amine class contains numerous analogs, but the specific 1-phenyl/3-(thiophen-2-yl) substitution pattern on 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine creates a unique physicochemical and reactivity profile that cannot be replicated by simple regioisomers or mono-substituted variants . The N-phenyl group contributes aromatic stacking potential and modulates lipophilicity differently than N-H or N-alkyl analogs, while the 3-(thiophen-2-yl) moiety introduces sulfur-mediated electronic effects distinct from 3-phenyl or 3-(thiophen-3-yl) isomers . Furthermore, the 5-NH₂ provides a single, regiochemically defined nucleophilic handle for derivatization, avoiding the chemoselectivity challenges of unprotected N-H pyrazoles [1]. These combined features mean that procurement of a near analog—such as 3-phenyl-1H-pyrazol-5-amine (CAS 1572-10-7), 3-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS 96799-03-0), or 1-phenyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine (CAS 1152668-05-7)—will not deliver the same downstream biological SAR outcomes or synthetic intermediate utility.

Head-to-Head Quantitative Differentiation: 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine Against Its Closest Analogs


Lipophilicity Differentiation: LogP Comparison of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine vs. Des-Thiophene and Des-Phenyl Analogs

The target compound exhibits a computed LogP of 3.76, which is substantially higher than the des-thiophene analog 3-phenyl-1H-pyrazol-5-amine (ACD/LogP ~1.8) and moderately higher than the des-phenyl analog 3-(thiophen-2-yl)-1H-pyrazol-5-amine (estimated LogP ~2.2) [1]. This elevated lipophilicity is driven by the combined N-phenyl and 3-thiophen-2-yl substituents, positioning the compound in an optimal range for blood-brain barrier penetration (typically LogP 2–4) [2].

Lipophilicity Drug-likeness Scaffold optimization

Synthetic Tractability: Regioselective 5-Amine Derivatization Advantage Over N-H Pyrazole Analogs

The N-phenyl substitution on the target compound blocks tautomerism at the pyrazole N1–N2 positions, locking the 5-amine as the sole nucleophilic site. In contrast, 3-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS 96799-03-0) features an unprotected N-H pyrazole that can undergo competitive N-alkylation, leading to regioisomeric mixtures [1]. Patent WO 2006/071940 explicitly uses 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine as the key intermediate for sulfonamide and urea derivatization at the 5-amine without requiring N-protection/deprotection steps [2].

Synthetic chemistry Derivatization Chemoselectivity

Thiophene Regioisomer Impact: 2-Thienyl vs. 3-Thienyl Substitution Alters Electronic Profile and Biological SAR

The 2-thienyl isomer (target compound, CAS 161952-26-7) places the sulfur atom in closer electronic conjugation with the pyrazole core compared to the 3-thienyl isomer (CAS 1152668-05-7), resulting in different dipole moments and H-bond acceptor properties. Literature on thiophene-pyrazole kinase inhibitors demonstrates that the 2-thienyl vs. 3-thienyl substitution can alter kinase selectivity profiles; for instance, related thiophenyl-pyrazolourea JNK3 inhibitors achieved isoform-selective IC₅₀ values of 35 nM using a 2-thienyl scaffold [1]. The 3-thienyl analog is predicted to have a lower dipole moment and altered vector of the sulfur lone pair, which shifts key H-bond interactions in the ATP-binding pocket .

Regioisomerism Electronic effects SAR

Scaffold Provenance: Documented Use in Heat Shock Transcription Factor and FLT3 Kinase Patent Families

The 2-phenyl-5-thiophen-2-ylpyrazol-3-amine core (IUPAC synonym of the target compound) appears explicitly in granted US patents covering heat shock transcription factor (HSF1) activators [1] and has been claimed within pyrazole-based FLT3 kinase inhibitor patent families [2]. In contrast, the simpler 3-phenyl-1H-pyrazol-5-amine scaffold (CAS 1572-10-7) appears primarily as a generic intermediate without the same breadth of target-specific patent claims. The target compound's N-phenyl-thiophene-pyrazole triad is specifically claimed as a pharmacophoric element in enzyme modulation patents (WO2006071940A2) [3].

Patent landscape Target engagement Prior art

Molecular Weight Differentiation: Optimal Fragment Size vs. Simpler Pyrazole-Amine Building Blocks

At MW = 241.31, the target compound occupies a 'super-fragment' space between traditional fragments (MW < 200) and full lead-like molecules (MW < 350) [1]. This contrasts with 3-phenyl-1H-pyrazol-5-amine (MW = 159.19) and 3-(thiophen-2-yl)-1H-pyrazol-5-amine (MW = 165.22), placing the target compound in a range that balances synthetic accessibility with improved starting potency and selectivity in biochemical screens. Fragment-based screening efforts against CHK2 kinase have demonstrated that thiophene-pyrazole fragments (e.g., PDB 4bdh) can identify novel allosteric binding areas [2].

Fragment-based drug discovery Molecular weight Lead-likeness

Supply Chain Availability: Commercial Pricing and Stock Depth Comparison Across Key Vendors

The target compound is stocked at multiple global vendors with documented pricing: Fluorochem offers 1 g at £286, 5 g at £1,216, with 4 units in stock for 1 g scale as of 2026 . American Elements supplies bulk quantities for R&D use [1]. The 3-thienyl regioisomer (CAS 1152668-05-7) is available from fewer suppliers and generally at higher cost per gram, reflecting lower demand and smaller production scale. The des-thiophene analog (3-phenyl-1H-pyrazol-5-amine) is widely available at lower cost but lacks the sulfur-mediated interactions critical for kinase binding [2].

Procurement Supply chain Commercial availability

Optimal Deployment Scenarios for 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine in Drug Discovery and Chemical Biology


Kinase Inhibitor Library Synthesis: FLT3, JNK3, and VEGFR-2 Targeted Programs

Medicinal chemistry teams pursuing type II kinase inhibitors with FLT3, JNK3, or VEGFR-2 selectivity should deploy this compound as a core scaffold. Its pre-installed N-phenyl and 2-thienyl groups provide the necessary aromatic stacking and sulfur-mediated hinge-binding interactions observed in co-crystal structures, while the free 5-NH₂ enables rapid diversification into sulfonamide, urea, or amide libraries. Evidence from pyrazole-based FLT3 inhibitor programs (RSC Med. Chem., 2025) and JNK3 isoform-selective inhibitor development (ACS Med. Chem. Lett., 2021; PDB 7KSI) confirms the scaffold's suitability for CNS-penetrant kinase targeting [1][2].

Heat Shock Transcription Factor (HSF1) Activator Development

For groups targeting proteostasis modulation via HSF1 activation, this compound represents the core substructure explicitly claimed in HSF1 activator patent families. The 4-position of the pyrazole ring is available for further functionalization, and the documented sulfonamide derivatives (e.g., 4-ethyl-N-(2-phenyl-5-thiophen-2-ylpyrazol-3-yl)benzenesulfonamide) provide a validated starting point for SAR exploration [1].

Fragment-Based Drug Discovery (FBDD) Screening Cascades Requiring 'Super-Fragments'

At MW 241, this compound bridges the gap between traditional fragment libraries (MW < 200) and HTS hit matter. Its elevated LogP (~3.7) and pre-organized aromatic system make it suitable for biophysical screening (SPR, DSF, NMR) against targets with shallow or lipophilic binding pockets where simpler fragments fail to register. The related 3-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine fragment has demonstrated utility in identifying novel allosteric CHK2 binding sites (PDB 4bdh), suggesting analogous applications for this scaffold [1].

Anticancer Scaffold Derivatization for Triple-Negative Breast Cancer (TNBC) and Colorectal Carcinoma Models

The scaffold has been employed as a synthetic precursor for chalcone-tethered and cyanoacrylamide-based derivatives with demonstrated anticancer activity against TNBC (MDA-MB-231) and colorectal carcinoma (HCT116) cell lines. Compound 7, a 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-pyrazol-4-yl)acrylamide derivative, showed the best cytotoxic effect among tested analogs in MTT assays against A549, HCT116, and MDA cell lines, providing a validated starting point for further medicinal chemistry optimization [1][2].

Quote Request

Request a Quote for 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.